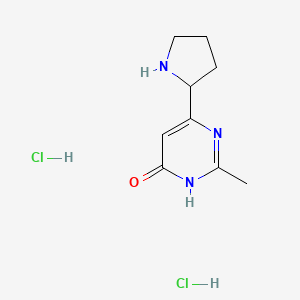

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride

Description

Historical Context and Discovery

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry research spanning several decades. The compound's discovery represents part of the broader scientific endeavor to explore pyrimidine derivatives, which has gained momentum since researchers recognized the fundamental role of pyrimidines in biological systems. Pyrimidines constitute an essential class of heterocyclic compounds that serve as significant endogenous components of the human body, enabling their derivatives to interact readily with enzymes, genetic materials, and various cellular components. The historical development of this particular compound reflects the systematic exploration of pyrrolidine-substituted pyrimidines, building upon earlier discoveries in heterocyclic synthesis methodologies.

The compound's identification and characterization occurred within the context of expanding research into hybrid molecules that combine multiple pharmacophores. Historical precedent for such approaches can be traced to the recognition that pyrrolidine scaffolds possess versatile properties in drug discovery applications. The systematic investigation of pyrrolidine derivatives has demonstrated their capacity to serve as building blocks for novel pharmaceutical compounds, with researchers noting their ability to undergo various chemical modifications while maintaining biological activity. The specific combination of pyrrolidine with pyrimidine motifs represents a logical extension of these historical research trajectories.

The cataloging of this compound with Chemical Abstracts Service number 1229623-53-3 marks its formal recognition within the global chemical literature database. This registration reflects the compound's emergence from laboratory synthesis to recognized chemical entity, representing a milestone in its development history. The compound's documentation across multiple chemical databases indicates its growing significance within the research community and establishes its position as a legitimate subject for continued scientific investigation.

Position within Pyrimidine Chemistry

This compound occupies a distinctive position within the broader landscape of pyrimidine chemistry, representing an advanced example of heterocyclic modification strategies. Pyrimidines have established themselves as elite heterocyclic leitmotifs in drug discovery, with compounds containing pyrimidine cores demonstrating remarkable biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. The structural framework of this compound incorporates key design principles that leverage the inherent biological activity of the pyrimidine nucleus while introducing additional functionality through pyrrolidine substitution.

The positioning of the pyrrolidine moiety at the C-6 position of the pyrimidine ring represents a strategic structural modification that influences the compound's overall pharmacological profile. Research has demonstrated that the activity of pyrimidine derivatives can be significantly attributed to various subunits linked with the main core, particularly at positions C-2, C-4, or C-6. The specific substitution pattern in this compound places it within a category of pyrimidine derivatives that have shown enhanced biological activity through strategic positioning of nitrogen-containing heterocycles. The presence of the methyl group at the C-2 position further contributes to the compound's unique chemical identity within the pyrimidine family.

Comparative analysis within pyrimidine chemistry reveals that this compound represents part of a growing class of substituted pyrimidines designed to optimize biological activity through precise structural modifications. The incorporation of the pyrrolidine ring system distinguishes it from simpler pyrimidine derivatives and positions it among more sophisticated heterocyclic compounds. The dihydrochloride salt formation further enhances its position within pharmaceutical chemistry by improving its handling characteristics and stability profile compared to the free base form.

Significance in Heterocyclic Research

The significance of this compound within heterocyclic research extends beyond its individual properties to encompass its role as a representative example of advanced heterocyclic design principles. Heterocyclic compounds bearing pyrimidine cores have attracted tremendous interest from organic and medicinal chemists due to their privileged bioactivities and their capacity to serve as scaffolds for pharmaceutical development. This compound exemplifies the successful integration of multiple heterocyclic motifs, demonstrating how pyrrolidine rings can be strategically incorporated into pyrimidine frameworks to create novel molecular architectures.

The compound's structural complexity represents significant advancement in heterocyclic synthesis methodologies, particularly in the realm of multi-step organic reactions required for its preparation. The synthesis typically involves sophisticated approaches including condensation reactions between appropriate starting materials, followed by cyclization procedures to establish the pyrimidine ring system. These synthetic challenges have contributed to the development of new methodological approaches in heterocyclic chemistry, with implications extending beyond this single compound to influence broader synthetic strategies in the field.

Research into this compound has contributed to understanding the relationship between heterocyclic structure and biological activity, providing insights that inform the design of related compounds. The presence of both aromatic pyrimidine and saturated pyrrolidine rings within a single molecule offers researchers opportunities to study the interplay between different types of nitrogen-containing heterocycles. This structural diversity has implications for understanding molecular recognition, receptor binding, and enzymatic interactions that are fundamental to heterocyclic research.

The compound's significance is further enhanced by its potential to serve as a lead compound for the development of new therapeutic agents. The landscape of approved drugs incorporating pyrimidine scaffolds continues to evolve in both number and diversity, with this compound contributing to the expanding chemical space available for pharmaceutical development. Its role in heterocyclic research extends to serving as a model system for studying the effects of specific substitution patterns on biological activity and physicochemical properties.

Research Objectives and Applications

The research objectives surrounding this compound encompass both fundamental scientific understanding and practical therapeutic applications. Primary research objectives focus on elucidating the compound's mechanism of action, particularly its interactions with specific biological targets including enzymes and receptors. These mechanistic studies aim to understand how the compound's unique structural features contribute to its biological activity and to identify the molecular basis for its pharmacological effects.

Therapeutic applications represent a major avenue of research interest, with investigations concentrating on the compound's potential in antiviral and anti-inflammatory therapies. The compound's classification as a pyrimidine derivative positions it within a class of molecules known for diverse biological activities, making it a candidate for multiple therapeutic applications. Research objectives include evaluating its efficacy against various viral strains and assessing its potential for treating inflammatory conditions. These studies contribute to the broader effort to develop new pharmaceutical agents that can address unmet medical needs and overcome limitations of existing therapies.

The compound serves important research applications as a chemical building block for the synthesis of more complex molecules. Its structural features make it suitable for further chemical modifications that can lead to the development of analogs with enhanced or modified biological properties. Research objectives in this area focus on establishing structure-activity relationships that can guide the rational design of improved compounds. The availability of the compound from multiple chemical suppliers facilitates its use in research laboratories worldwide, supporting collaborative efforts to explore its potential applications.

Additional research applications include its use in fundamental studies of heterocyclic chemistry and molecular recognition. The compound's unique combination of structural features makes it valuable for investigating the principles that govern molecular interactions in biological systems. Research objectives encompass understanding how the pyrrolidine substitution affects the compound's binding affinity for various biological targets and how the dihydrochloride salt formation influences its pharmacokinetic properties. These studies contribute to the broader understanding of heterocyclic compounds and inform the design of future pharmaceutical agents.

| Research Application Category | Specific Objectives | Current Status | Potential Impact |

|---|---|---|---|

| Mechanistic Studies | Elucidate biological target interactions | Active investigation | Understanding molecular basis of activity |

| Antiviral Research | Evaluate efficacy against viral strains | Preliminary studies | Development of new antiviral agents |

| Anti-inflammatory Research | Assess therapeutic potential for inflammation | Early-stage research | Treatment of inflammatory conditions |

| Synthetic Chemistry | Develop improved synthetic methodologies | Ongoing optimization | Enhanced compound accessibility |

| Structure-Activity Studies | Establish relationships between structure and function | Systematic investigation | Rational drug design guidance |

Properties

IUPAC Name |

2-methyl-4-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-6-11-8(5-9(13)12-6)7-3-2-4-10-7;;/h5,7,10H,2-4H2,1H3,(H,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPHXCBSLOEBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

Substitution with Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with pyrrolidine under basic conditions.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the pyrimidine derivative with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Pyrrolidine in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the pyrimidine ring.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate : The compound is being investigated for its anticancer properties. Studies suggest it may induce apoptosis in cancer cells, particularly HeLa cells, through the activation of caspase pathways, indicating its potential as an anticancer agent.

Neuroprotective Effects : Research has shown that this compound could protect neuronal cells from oxidative stress, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, making it a candidate for developing new antibiotics against resistant bacterial strains.

Chemical Synthesis

As a building block in synthetic organic chemistry, 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, expanding its utility in creating new compounds with desired properties .

Material Science

The compound may also find applications in developing new materials and chemical processes due to its unique chemical properties. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in industrial applications.

Cancer Therapy

A notable study published in the Journal of Medicinal Chemistry demonstrated that this compound induces apoptosis in cancer cells via caspase pathway activation. This finding supports further investigation into its use as a therapeutic agent against various cancers.

Neuroprotection

Research indicated that the compound could mitigate neuronal cell damage from oxidative stress. This property suggests potential therapeutic applications in neurodegenerative diseases, where oxidative damage plays a significant role in disease progression.

Antimicrobial Applications

A comprehensive evaluation revealed that this compound could serve as a lead for developing new antibiotics due to its effectiveness against resistant bacterial strains. This is particularly relevant given the rising concern over antibiotic resistance globally.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

- Core Heterocycle: Pyrimidine vs.

Ring Size and Lipophilicity :

Salt Form :

Stereochemical and Functional Implications

Stereospecificity : The (R)-configuration in (R)-2-methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride () highlights the importance of chirality in drug-receptor interactions. The target compound’s stereochemistry (if chiral) could similarly influence bioavailability and potency .

Biological Activity

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound features a pyrimidine ring with a methyl group at the second position and a pyrrolidinyl group at the sixth position. Its molecular formula is with a molecular weight of approximately 251.15 g/mol. The presence of the pyrrolidinyl group enhances its ability to interact with various biological targets, making it a candidate for further pharmacological studies .

Target Interactions

This compound primarily interacts with enzymes and proteins involved in critical biological processes. Notably, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis, thereby affecting cellular processes related to tissue repair and fibrosis .

Cellular Effects

Research indicates that this compound modulates cell signaling pathways and gene expression, influencing cellular metabolism. For instance, it has been demonstrated to suppress collagen production in vitro, which may have implications for conditions characterized by excessive fibrosis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. In vitro evaluations have revealed that certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation. The IC50 values for COX-2 inhibition were reported to be as low as 0.04 μmol, indicating potent anti-inflammatory activity comparable to standard drugs like celecoxib .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : A study reported that derivatives of this compound exhibited MIC values between 3.12 and 12.5 μg/mL against various bacterial strains, suggesting its potential as an antibacterial agent .

- Anti-inflammatory Studies : In vivo studies demonstrated that compounds similar to this compound showed significant reductions in paw edema in carrageenan-induced models, indicating their efficacy in reducing inflammation .

- Collagen Synthesis Inhibition : Experimental data showed that this compound could effectively suppress collagen synthesis in fibroblast cultures, highlighting its potential application in treating fibrotic diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol | Similar pyrimidine structure with different substitution | Moderate antibacterial activity |

| 2-Methyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol | Variation in pyrrolidine substitution | Lower anti-inflammatory effects |

| 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-one | Lacks hydroxyl group at position four | Reduced enzyme inhibition |

This table illustrates how variations in substitution patterns affect the biological activities of related compounds.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride?

- Methodological Answer : The synthesis of dihydrochloride salts typically involves multi-step reactions with careful control of pH and solvent conditions. For example, similar pyrimidine derivatives are synthesized using dichloromethane (DCM) as a solvent under basic conditions (e.g., NaOH), followed by sequential washing and purification steps to isolate the hydrochloride salt . To optimize yield, employ Design of Experiments (DoE) principles to systematically vary reaction parameters (temperature, stoichiometry, solvent ratios) and reduce trial-and-error approaches . Final purification may involve recrystallization or chromatography, with purity verification via HPLC or NMR.

Q. How should researchers ensure purity and stability during storage?

- Methodological Answer : Dihydrochloride salts are hygroscopic and require anhydrous storage conditions. Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent decomposition . Regularly monitor stability using accelerated degradation studies (e.g., exposure to heat, light, or humidity) and validate purity via mass spectrometry or elemental analysis . For lab-scale handling, use desiccants and moisture-free solvents during weighing to avoid hydrolysis .

Advanced Research Questions

Q. How can computational methods enhance reaction optimization for this compound?

- Methodological Answer : Combine quantum chemical calculations (e.g., density functional theory) with reaction path search algorithms to predict intermediates and transition states, narrowing down optimal reaction conditions . For example, ICReDD’s methodology integrates computational screening of solvent effects and catalytic systems to identify energy-efficient pathways . Validate predictions with small-scale experiments, iteratively refining parameters like temperature and catalyst loading using response surface modeling .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Cross-validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure batch-to-batch consistency via reference standards, as exemplified in pharmacopeial guidelines for related T-cell malignancy therapeutics . Perform meta-analyses of published data to identify confounding variables (e.g., solvent choice, salt form) and design controlled studies to isolate critical factors .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Focus on modifying the pyrrolidine and pyrimidine moieties to assess steric and electronic effects. For example, introduce substituents like trifluoromethyl groups (known to enhance metabolic stability) or vary the position of nitrogen atoms in the pyrrolidine ring . Use molecular docking simulations to predict binding affinities to target proteins (e.g., kinases) and prioritize derivatives for synthesis . Validate predictions with in vitro assays, correlating substituent effects with activity trends .

Safety and Handling Considerations

- Critical Note :

While the compound’s specific hazards are not classified in the evidence, general precautions for dihydrochloride salts include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.